molecular formula C31H34O6 B14739280 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl dibenzoate CAS No. 5796-41-8

3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl dibenzoate

Cat. No.: B14739280
CAS No.: 5796-41-8
M. Wt: 502.6 g/mol
InChI Key: XBZUMPSWLOLGDK-UHFFFAOYSA-N
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Description

3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl dibenzoate is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two dioxo groups and a long undecyl chain attached to a cyclohexa-1,4-diene ring, with dibenzoate groups at the 1,4 positions. It is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl dibenzoate typically involves the oxidation of precursor compounds. One common method includes the oxidation of 3,6-dihydroxy derivatives using nitrogen oxides in the presence of molecular sieves . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound.

Chemical Reactions Analysis

Types of Reactions

3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl dibenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Nitrogen oxides, potassium permanganate.

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substituting agents: Various alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl dibenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl dibenzoate involves its interaction with various molecular targets. The compound’s dioxo groups can participate in redox reactions, influencing cellular pathways and enzyme activities. Its long undecyl chain allows it to interact with lipid membranes, potentially affecting membrane integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl dibenzoate is unique due to its combination of dioxo groups, long undecyl chain, and dibenzoate groups. This structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications .

Properties

CAS No.

5796-41-8

Molecular Formula

C31H34O6

Molecular Weight

502.6 g/mol

IUPAC Name

(4-benzoyloxy-3,6-dioxo-5-undecylcyclohexa-1,4-dien-1-yl) benzoate

InChI

InChI=1S/C31H34O6/c1-2-3-4-5-6-7-8-9-16-21-25-28(33)27(36-30(34)23-17-12-10-13-18-23)22-26(32)29(25)37-31(35)24-19-14-11-15-20-24/h10-15,17-20,22H,2-9,16,21H2,1H3

InChI Key

XBZUMPSWLOLGDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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